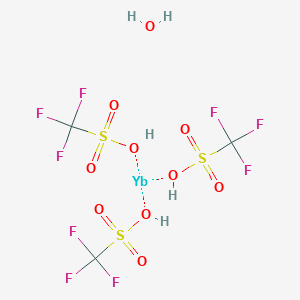

trifluoromethanesulfonic acid;ytterbium;hydrate

Description

Properties

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQKYOUQBOFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F9O10S3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252976-51-5 | |

| Record name | Ytterbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ytterbium(III) trifluoromethanesulfonate hydrate chemical properties

An In-Depth Technical Guide to Ytterbium(III) Trifluoromethanesulfonate Hydrate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of ytterbium(III) trifluoromethanesulfonate hydrate. With full editorial control, this document is structured to provide not just data, but field-proven insights into the effective use of this versatile reagent.

Introduction: A Unique Lanthanide Catalyst

Ytterbium(III) trifluoromethanesulfonate hydrate, often abbreviated as Yb(OTf)₃·xH₂O, is a rare earth metal salt that has garnered significant attention as a powerful and versatile Lewis acid catalyst in organic synthesis.[1][2] Unlike many traditional Lewis acids that are intolerant to water, Yb(OTf)₃ exhibits remarkable stability and catalytic activity in both aqueous and organic media, opening new avenues for environmentally benign synthesis.[2][3] Its unique combination of high thermal stability, solubility in polar solvents, and potent Lewis acidity makes it an indispensable tool for constructing complex molecular architectures, a critical task in modern drug discovery and development.[1]

Core Physicochemical Properties

The efficacy of Yb(OTf)₃·xH₂O in any application is rooted in its fundamental chemical and physical properties. A summary of these characteristics is presented below.

| Property | Value | Source(s) |

| Synonyms | Ytterbium(III) triflate hydrate, Trifluoromethanesulfonic acid ytterbium(III) salt hydrate | [1][4] |

| CAS Number | 252976-51-5 (hydrate) | [4][5][6][7] |

| Molecular Formula | (CF₃SO₃)₃Yb · xH₂O | [1][6][7] |

| Molecular Weight | 620.25 g/mol (anhydrous basis) | [2][3][7] |

| Appearance | White crystalline powder or solid | [1][5][8] |

| Stability | Hygroscopic and air-sensitive; stable under recommended storage conditions. | [4][9] |

| Solubility | Sources report conflicting solubility in water.[8][10] Some indicate insolubility, while others state it is water-soluble, which is consistent with its hygroscopic nature and use in aqueous media.[2][4][9] It is also soluble in many polar organic solvents.[1] |

The Nexus of Structure, Hydration, and Lewis Acidity

The catalytic prowess of Yb(OTf)₃·xH₂O stems from the electronic properties of the central ytterbium ion and its coordination environment.

The Source of Lewis Acidity: The Ytterbium(III) cation (Yb³⁺) is a hard Lewis acid. Its high charge density makes it a strong electron pair acceptor, enabling it to coordinate with and activate a wide range of Lewis basic functional groups (e.g., carbonyls, imines, ethers).

The Role of the Triflate Anion: The trifluoromethanesulfonate (triflate, OTf⁻) anion is the conjugate base of a superacid, triflic acid. Consequently, it is an exceptionally poor nucleophile and a very weakly coordinating ligand. This property is crucial as it leaves the Yb³⁺ center highly electrophilic and available to interact with substrates, rather than being deactivated by its own counter-ion.

The Impact of Hydration: The "hydrate" designation is a critical, and often variable, aspect of this reagent. Water molecules act as ligands, coordinating directly to the Yb³⁺ center. This hydration shell can moderate the Lewis acidity of the catalyst.[11] While anhydrous Yb(OTf)₃ offers maximum Lewis acidity for moisture-sensitive reactions, the hydrated form provides a unique advantage: water tolerance.[11] The coordinated water can be displaced by stronger Lewis basic substrates, allowing catalysis to proceed even in the presence of bulk water. For high-yield reactions, particularly in moisture-sensitive applications like Friedel-Crafts acylations, using the anhydrous form or drying the hydrate is recommended.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ytterbium Triflate [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. canbipharm.com [canbipharm.com]

- 6. strem.com [strem.com]

- 7. scbt.com [scbt.com]

- 8. YTTERBIUM(III) TRIFLATE HYDRATE, 99.90% | 252976-51-5 [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Ytterbium(III) triflate hydrate [chembk.com]

- 11. Buy trifluoromethanesulfonic acid;ytterbium (EVT-8941938) [evitachem.com]

An In-Depth Technical Guide to the Structure and Bonding of Ytterbium Triflate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium(III) trifluoromethanesulfonate, commonly known as ytterbium triflate (Yb(OTf)₃), has emerged as a uniquely versatile and powerful Lewis acid catalyst in organic synthesis. Its remarkable stability, particularly in aqueous media, sets it apart from many traditional Lewis acids, opening new avenues for environmentally benign synthetic methodologies. The hydrated form of ytterbium triflate is of particular importance, as the coordination of water molecules to the ytterbium ion profoundly influences its structure, bonding, and, consequently, its catalytic activity. This guide provides a comprehensive technical overview of the structure and bonding of ytterbium triflate hydrate, offering insights for researchers leveraging this catalyst in their synthetic endeavors.

The Aquated Ytterbium(III) Ion: A Tale of High Coordination

In its hydrated form, ytterbium triflate exists as a coordination complex where the trivalent ytterbium ion (Yb³⁺) is directly bonded to a sphere of water molecules. The triflate anions (CF₃SO₃⁻), being excellent leaving groups and poor coordinating ligands, typically reside in the outer coordination sphere, acting as counterions.

Computational studies and experimental evidence from related lanthanide triflates suggest that the hydrated ytterbium ion in aqueous solution and in its crystalline hydrated form is typically eight- or nine-coordinate. The most common coordination geometry for the nonahydrated lanthanide triflates, including ytterbium, is the tricapped trigonal prism . In this arrangement, nine water molecules surround the Yb³⁺ ion, with six forming a trigonal prism and three additional water molecules "capping" the rectangular faces of the prism.

This high coordination number is a characteristic feature of lanthanide ions and is a consequence of their relatively large ionic radii and the predominantly electrostatic nature of their bonding. The Yb³⁺ ion, with its f-electrons being well-shielded, interacts with ligands primarily through ionic forces.

The Triflate Anion: A Non-Coordinating Spectator

The trifluoromethanesulfonate (triflate) anion is key to the high Lewis acidity of ytterbium triflate. Its structure, featuring a central sulfur atom bonded to three highly electronegative fluorine atoms and three oxygen atoms, effectively delocalizes the negative charge. This charge delocalization makes the triflate anion a very weak base and an exceptionally poor coordinating ligand. As a result, it does not compete effectively with solvent molecules or reactants for coordination sites on the ytterbium ion, leaving the metal center highly accessible for catalysis.

Probing the Structure and Bonding: Spectroscopic and Crystallographic Insights

A combination of spectroscopic and crystallographic techniques is essential for a complete understanding of the structure and bonding in ytterbium triflate hydrate.

Single-Crystal X-ray Diffraction

The general procedure for obtaining single crystals suitable for X-ray diffraction involves the slow evaporation of a saturated aqueous solution of ytterbium triflate.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Prepare a saturated solution of ytterbium(III) triflate hydrate in deionized water. Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. Suitable crystals often form over several days to weeks.

-

Crystal Mounting: Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions, and displacement parameters using full-matrix least-squares on F².

The resulting structural data provides precise information on bond lengths, bond angles, and the overall coordination geometry of the hydrated ytterbium ion.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the triflate anion and the coordinated water molecules.

-

Triflate Anion Vibrations: The triflate anion exhibits characteristic strong vibrational bands. The symmetric and asymmetric SO₃ stretching modes are particularly informative. In the free triflate ion, the symmetric SO₃ stretching mode (νs(SO₃)) appears around 1030 cm⁻¹. The asymmetric SO₃ stretching mode (νas(SO₃)) is found near 1260 cm⁻¹. Coordination of the triflate anion to the metal center would lead to a splitting and shifting of these bands. The persistence of the single, sharp νs(SO₃) band in the spectra of hydrated ytterbium triflate is strong evidence for the non-coordinating nature of the triflate anion.

-

Coordinated Water Vibrations: The vibrational modes of the coordinated water molecules are also observable. The O-H stretching vibrations typically appear as a broad band in the region of 3000-3600 cm⁻¹. The H-O-H bending mode is observed around 1630 cm⁻¹. The presence of these bands confirms the hydrated nature of the complex.

Data Presentation: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3000-3600 (broad) | O-H stretch of coordinated water |

| δ(H-O-H) | ~1630 | H-O-H bend of coordinated water |

| νas(SO₃) | ~1260 | Asymmetric SO₃ stretch of triflate |

| νs(SO₃) | ~1030 | Symmetric SO₃ stretch of triflate |

Luminescence Spectroscopy

The Yb³⁺ ion exhibits characteristic near-infrared (NIR) luminescence arising from the ²F₅/₂ → ²F₇/₂ electronic transition. The exact position and splitting of the emission peaks are sensitive to the coordination environment of the Yb³⁺ ion. In a highly symmetric environment, a smaller number of peaks would be expected. The complex multiplet structure observed in the luminescence spectrum of hydrated ytterbium triflate is consistent with the low-symmetry environment of the tricapped trigonal prismatic geometry.

Experimental Workflow: Luminescence Spectroscopy

Figure 1. A simplified workflow for the luminescence spectroscopy of ytterbium triflate hydrate.

The Role of Hydration in Lewis Acidity

The Lewis acidity of ytterbium triflate is a direct consequence of the high positive charge density of the Yb³⁺ ion. However, the coordination of water molecules in the hydrate plays a crucial role in modulating this acidity.

The coordinated water molecules are themselves polarized by the Yb³⁺ ion, making their protons more acidic than those of bulk water. This enhanced Brønsted acidity of the coordinated water can be a key factor in catalytic reactions that proceed through proton-catalyzed pathways.

Furthermore, the number of coordinated water molecules influences the steric accessibility of the Yb³⁺ center. In solution, there is a dynamic equilibrium between different hydrated species. Reactions that require direct coordination of the substrate to the ytterbium ion may be favored by conditions that promote the dissociation of some water ligands, thereby opening up coordination sites.

The relationship between the degree of hydration and Lewis acidity is complex. While a higher charge density on the metal center (less shielding by ligands) generally leads to higher Lewis acidity, the Brønsted acidity of the coordinated water molecules also contributes to the overall catalytic activity. The optimal degree of hydration is therefore often reaction-dependent.

Conclusion

Ytterbium triflate hydrate is a fascinating and highly effective Lewis acid catalyst whose properties are intricately linked to its structure and bonding. The high coordination number of the Yb³⁺ ion, typically forming a nine-coordinate tricapped trigonal prismatic geometry with water molecules, and the non-coordinating nature of the triflate anion are the key features that define its reactivity. A thorough understanding of this structure, through techniques such as single-crystal X-ray diffraction and various spectroscopic methods, is crucial for the rational design of synthetic strategies that harness the full potential of this remarkable catalyst. The interplay between the Lewis acidity of the ytterbium center and the Brønsted acidity of the coordinated water molecules provides a rich platform for catalytic applications in both organic and aqueous media, paving the way for more efficient and sustainable chemical transformations.

References

-

Kobayashi, S., Sugiura, M., Kitagawa, H., & Lam, W. W.-L. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227–2302. [Link]

-

Harrowfield, J. M., Kepert, D. L., Patrick, J. M., & White, A. H. (1983). Structure and stereochemistry in ‘f-block’ complexes of high coordination number. VIII. The [M(unidentate)₉] system. Crystal structures of [M(OH₂)₉][CF₃SO₃]₃, M = lanthanum, gadolinium, lutetium, or yttrium. Australian Journal of Chemistry, 36(3), 483-492. [Link]

-

Ciupka, J., Cao-Dolg, X., Wiebke, J., & Dolg, M. (2010). Computational study of lanthanide(iii) hydration. Physical Chemistry Chemical Physics, 12(40), 13235-13245. [Link]

-

da Costa, V. M., & de Bettencourt-Dias, A. (2017). Ytterbium(III) Luminescence. In Luminescence of Lanthanide Ions in Coordination Compounds and Nanomaterials (pp. 237-268). Springer, Cham. [Link]

-

Fukuzawa, S. I., & Tsuchimoto, T. (2003). Lanthanide Triflates as Water-Tolerant Lewis Acids. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1138-1147. [Link]

A Senior Application Scientist's Guide to the Solubility of Ytterbium(III) Triflate Hydrate in Organic Solvents

Introduction: The Enigmatic Role of Ytterbium(III) Triflate Hydrate in Modern Synthesis

Ytterbium(III) triflate hydrate, Yb(OTf)₃·xH₂O, has emerged as a uniquely versatile and powerful Lewis acid catalyst in the realm of organic synthesis.[1] Its remarkable catalytic activity, coupled with a notable tolerance for aqueous media, sets it apart from many traditional Lewis acids that are sensitive to moisture.[2] This water stability, a consequence of the hard nature of the Yb³⁺ ion, allows for a broader range of reaction conditions, aligning with the principles of green chemistry.[3] From facilitating C-C bond formation to the synthesis of complex heterocycles, the applications of ytterbium(III) triflate are extensive.[1][4]

However, to fully harness the catalytic potential of ytterbium(III) triflate hydrate, a thorough understanding of its solubility in various organic solvents is paramount. The choice of solvent can profoundly influence reaction kinetics, catalyst activity, and product yields. This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the solubility of ytterbium(III) triflate hydrate. We will delve into the theoretical underpinnings of its solubility, present available qualitative and semi-quantitative data, and provide a robust experimental protocol for determining its solubility in novel solvent systems.

Core Principles Governing Solubility

The solubility of an ionic compound like ytterbium(III) triflate hydrate in an organic solvent is a complex interplay of several factors. The adage "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced perspective considers the following:

-

Solvent Polarity and Coordinating Ability: Ytterbium(III) triflate hydrate is a salt, and its dissolution requires the solvent molecules to overcome the lattice energy of the crystal. Polar solvents, particularly those with good coordinating atoms like oxygen or nitrogen, are generally more effective at solvating the Yb³⁺ cation and the triflate anions.[5] The Lewis basicity of the solvent plays a crucial role in coordinating with the highly Lewis acidic Yb³⁺ ion.

-

The Role of Hydrate Water Molecules: The water molecules in the hydrate structure are coordinated to the ytterbium cation. The number of these water molecules can vary. The presence of these coordinated water molecules can influence the solubility profile. In some instances, the hydrate may be more soluble in polar protic solvents that can effectively hydrogen bond with the coordinated water.

-

The Triflate Anion: The trifluoromethanesulfonate (triflate) anion is a large, charge-diffuse, and weakly coordinating anion. This property contributes to the high Lewis acidity of the ytterbium cation and also influences the salt's interaction with solvent molecules.

Solubility Profile in Common Organic Solvents: A Qualitative and Semi-Quantitative Overview

While comprehensive quantitative solubility data for ytterbium(III) triflate hydrate across a wide array of organic solvents is not extensively documented in publicly available literature, a combination of manufacturer's data, experimental observations from synthetic procedures, and analogous lanthanide salt behavior provides a functional understanding of its solubility.

Several sources describe ytterbium(III) triflate hydrate as being soluble in water and "most organic solvents" or more specifically, in "polar solvents".[5][6] This general guidance is the starting point for solvent selection in many applications.

Table 1: Qualitative and Semi-Quantitative Solubility of Ytterbium(III) Triflate Hydrate

| Solvent Class | Solvent Example | Observed/Reported Solubility | Rationale and Field Insights |

| Protic Polar | Methanol | Soluble[4] | The high polarity and hydrogen bonding capability of methanol facilitate the dissolution of the ionic salt. |

| Ethanol | Expected to be soluble | Similar to methanol, ethanol's polarity and protic nature should enable good solvation. | |

| Isopropanol | Expected to be soluble | Solubility may be slightly lower than methanol and ethanol due to increased steric hindrance and lower polarity. | |

| Aprotic Polar | Acetonitrile | Soluble[7] | The nitrogen atom in acetonitrile can coordinate with the Yb³⁺ ion, and its high dielectric constant aids in separating the ions. |

| Tetrahydrofuran (THF) | Sparingly to moderately soluble | While THF is a polar aprotic solvent, its coordinating ability may be less effective than acetonitrile for this specific salt. | |

| Dichloromethane (DCM) | Soluble to form a homogeneous solution | Experimental procedures frequently report the use of DCM as a solvent for reactions catalyzed by ytterbium triflate, indicating sufficient solubility for catalytic purposes. | |

| Aprotic Nonpolar | Toluene | Insoluble[7] | The nonpolar nature of toluene is insufficient to overcome the lattice energy of the ionic salt. |

| Hexanes | Insoluble[7] | Similar to toluene, hexanes lack the polarity and coordinating groups necessary for dissolution. |

It is crucial to note that the term "soluble" in a synthetic context often refers to sufficient dissolution to achieve a catalytically active, homogeneous solution, which may not necessarily equate to high molar solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the limited quantitative data, an in-house determination of solubility is often necessary for process optimization and scale-up. The following protocol provides a reliable method for determining the solubility of ytterbium(III) triflate hydrate in a given organic solvent.

Objective: To determine the solubility of ytterbium(III) triflate hydrate in a specific organic solvent at a defined temperature.

Materials:

-

Ytterbium(III) triflate hydrate (ensure consistent hydrate form for comparability)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE or other compatible material)

-

Gravimetric analysis equipment (evaporating dish, oven, desiccator) or a suitable analytical technique (e.g., ICP-MS for ytterbium concentration).

Protocol:

-

Solvent Saturation: a. To a series of sealed vials, add a measured volume of the organic solvent (e.g., 10 mL). b. Add an excess of ytterbium(III) triflate hydrate to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation. c. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle agitation should be maintained.

-

Sample Collection and Preparation: a. After equilibration, allow the solid to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed pipette to avoid premature crystallization. c. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Solubility Quantification (Gravimetric Method): a. Record the exact volume of the filtered solution. b. Carefully evaporate the solvent from a pre-weighed evaporating dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the salt. c. Once the solvent is removed, dry the solid residue in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight. d. Cool the dish in a desiccator before re-weighing. e. The difference in weight corresponds to the mass of dissolved ytterbium(III) triflate hydrate.

-

Calculation: a. Calculate the solubility in g/100 mL or mol/L. b. Repeat the measurement at least three times to ensure reproducibility.

Visualizing the Dissolution Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key processes.

Caption: The dissolution of ytterbium(III) triflate hydrate in an organic solvent.

Caption: Workflow for the experimental determination of solubility.

Conclusion and Future Outlook

Ytterbium(III) triflate hydrate stands as a cornerstone catalyst for a multitude of organic transformations. While a comprehensive database of its quantitative solubility in all common organic solvents is yet to be compiled, the existing qualitative data and experimental observations provide a strong foundation for its effective use. The principles of solvent polarity and coordinating ability are the primary drivers of its dissolution. For applications requiring precise knowledge of solubility, the detailed experimental protocol provided in this guide offers a reliable path to obtaining this critical data. As the applications of lanthanide catalysts continue to expand, a deeper, quantitative understanding of their solubility will undoubtedly pave the way for further innovation in process chemistry and drug development.

References

-

Chem-Impex. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ytterbium(III) trifluoromethanesulfonate hydrate. Retrieved from [Link]

-

Evans, W. J., et al. (n.d.). Early Lanthanide(III) Acetonitrile-Solvento Adducts with Iodide and Non-Coordinating Anions. OSTI.GOV. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Lanthanide trifluoromethanesulfonates. Retrieved from [Link]

- Sakhuja, R., et al. (2016). Ytterbium Triflate Catalyzed Synthesis of Heterocycles. Synthesis, 48(24), A–AP.

-

Kirori Mal College. (n.d.). Accepted Manuscript. Retrieved from [Link]

Sources

- 1. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. YTTERBIUM(III) TRIFLUOROMETHANESULFONATE HYDRATE | 54761-04-5 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. osti.gov [osti.gov]

A Technical Guide to the Thermal Stability of Ytterbium(III) Trifluoromethanesulfonate Hydrate

Executive Summary

Ytterbium(III) trifluoromethanesulfonate, or ytterbium triflate (Yb(OTf)₃), is a preeminent Lewis acid catalyst in modern organic synthesis, valued for its high reactivity and utility in a wide array of chemical transformations.[1] Commercial availability and ease of handling often mean it is supplied as a hydrate, Yb(OTf)₃·xH₂O. However, the presence of coordinated water molecules can significantly influence its catalytic activity, particularly in moisture-sensitive reactions. A thorough understanding of its thermal stability—specifically, the temperatures at which dehydration and subsequent decomposition occur—is paramount for its effective application, storage, and handling. This guide provides an in-depth analysis of the thermal behavior of ytterbium(III) trifluoromethanesulfonate hydrate, detailing the multi-stage decomposition process, best-practice analytical methodologies for its characterization, and the practical implications for researchers in catalysis and drug development.

Physicochemical Properties and the Nature of Hydration

Ytterbium(III) triflate is a white, crystalline, and notably hygroscopic solid.[2][3][4] This hygroscopicity means it readily absorbs moisture from the atmosphere, leading to a variable number of water molecules (x) in its crystal lattice. This variability is a critical consideration, as the precise hydration state affects the compound's molecular weight and the conditions required for its activation (dehydration).

| Property | Value | Source(s) |

| Chemical Formula | C₃F₉O₉S₃Yb · xH₂O | [5] |

| Molecular Weight (Anhydrous) | 620.24 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Key Characteristic | Highly hygroscopic; forms an irreversible hydrate | [2][4] |

| Solubility | Soluble in water and polar organic solvents like methanol | [4][5][7] |

| Melting Point (Hydrate) | Reported as 118-122°C (may involve decomposition) | [5] |

Some suppliers have noted that the term 'hydrate' is being removed from product descriptions, as the water content can be viewed as an impurity in the anhydrous salt.[3] For applications demanding a truly anhydrous catalyst, a pre-reaction drying step is essential. A common laboratory procedure involves heating the hydrate under vacuum (e.g., 1 mmHg) at 180-200 °C for an extended period (e.g., 48 hours) to drive off the coordinated water.[4]

The Thermal Degradation Pathway: A Multi-Stage Process

The thermal decomposition of ytterbium(III) trifluoromethanesulfonate hydrate is not a single event but a sequence of distinct thermal processes. While specific literature on the thermal analysis of Yb(OTf)₃·xH₂O is scarce, its behavior can be reliably predicted by analogy to other lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate nonahydrate (La(OTf)₃·9H₂O).[8] The process is broadly categorized into two phases: dehydration and decomposition of the anhydrous salt.

Phase 1: Stepwise Dehydration

The initial phase upon heating involves the endothermic loss of coordinated water molecules. For lanthanide triflate hydrates, this process is often not monolithic but occurs in discrete steps, with different water molecules being driven off at varying temperatures depending on their bonding strength within the crystal lattice.[8]

-

Low-Temperature Dehydration (ca. 80-100°C): The most loosely bound water molecules are removed first. In the case of La(OTf)₃·9H₂O, a significant loss corresponding to seven of the nine water molecules occurs in this range.[8]

-

High-Temperature Dehydration (ca. 170-200°C): The remaining, more tightly bound water molecules are removed at a higher temperature. This aligns with laboratory protocols that recommend drying the salt at 180-200°C to ensure the formation of the anhydrous species.[4][8]

The completion of this phase yields the anhydrous Ytterbium(III) trifluoromethanesulfonate.

Phase 2: Decomposition of Anhydrous Yb(OTf)₃

Once dehydrated, the anhydrous salt remains stable over a considerable temperature range, a property that makes lanthanide triflates effective high-temperature catalysts.[7][9] However, at a sufficiently high temperature, the triflate anion itself begins to decompose. For anhydrous La(OTf)₃, this decomposition is marked by a sharp exothermic event around 421°C.[8] The decomposition is complex, leading to the formation of a stable metal fluoride and a mixture of gaseous byproducts.

The overall decomposition reaction is expected to proceed as follows: Yb(OTf)₃(s) → YbF₃(s) + Gaseous Products (SO₂, CO₂, CF₃OCF₃, etc.)[8]

The identification of these gaseous products necessitates the use of evolved gas analysis techniques coupled with thermal analysis.

Caption: Logical flow of the thermal decomposition of Yb(OTf)₃·xH₂O.

A Self-Validating Workflow for Thermal Stability Assessment

To rigorously characterize the thermal stability of Yb(OTf)₃·xH₂O, a multi-technique approach is recommended. This ensures that thermal events are not only detected but also correctly identified and quantified. The core of this workflow involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: Recommended workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on dehydration and decomposition events.[10]

-

Objective: To determine the temperature ranges and mass loss associated with the dehydration and decomposition of Yb(OTf)₃·xH₂O.

-

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated using appropriate standards.

-

Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of the Yb(OTf)₃·xH₂O sample into the pan. Causality: This mass range is optimal for detecting subtle weight changes without compromising thermal equilibrium.

-

Atmosphere: Set the purge gas to an inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidative side reactions and ensures that the observed mass loss is due solely to decomposition and dehydration.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min rate provides a good balance between resolution of thermal events and experimental time. Slower rates can improve resolution if steps overlap.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). Calculate the derivative of the TGA curve (DTG) to precisely identify the peak temperatures of mass loss events.

-

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events.

-

Objective: To identify the thermal nature (endothermic/exothermic) of the events observed in TGA and to detect any phase transitions not associated with mass loss.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of Yb(OTf)₃·xH₂O into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference. Causality: Hermetic sealing is crucial to contain the evolved water vapor, ensuring accurate measurement of the enthalpy of dehydration.

-

Atmosphere: Use an inert nitrogen purge at 20-50 mL/min.

-

Temperature Program: Use the same temperature program as the TGA experiment (30°C to 600°C at 10°C/min) to allow for direct correlation of the data.

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (pointing down or up, depending on instrument convention) and exothermic peaks.

-

Data Interpretation and Practical Implications

By overlaying the TGA and DSC data, a comprehensive picture of the thermal behavior emerges.

| Temperature Range (°C) | TGA Observation (Mass Loss) | DSC Observation (Heat Flow) | Interpretation |

| 80 - 120 | First significant mass loss step | Strong endothermic peak | Loss of loosely bound water of hydration[8] |

| 170 - 200 | Second, smaller mass loss step | Weaker endothermic peak | Loss of tightly bound water of hydration[4][8] |

| 200 - 400 | Stable baseline (no mass loss) | Stable baseline | Region of stability for anhydrous Yb(OTf)₃ |

| > 400 | Rapid, catastrophic mass loss | Sharp, strong exothermic peak | Decomposition of the anhydrous triflate salt[8] |

Implications for Researchers and Drug Development Professionals:

-

Catalyst Activation: To prepare anhydrous Yb(OTf)₃ for moisture-sensitive reactions, the hydrate must be heated above the final dehydration temperature (~200°C) but well below the decomposition onset temperature (~400°C).[4][8] This can be done in situ or separately, but the temperature must be carefully controlled.

-

Defining Reaction Temperature Limits: The decomposition temperature represents the absolute upper limit for any catalytic process using Yb(OTf)₃. Operating near or above this temperature will destroy the catalyst.

-

Material Compatibility in Formulation: For drug development professionals considering lanthanide-based formulations, understanding the dehydration behavior is critical. The release of water at specific temperatures can affect the stability, crystal form (polymorphism), and efficacy of an active pharmaceutical ingredient (API).

-

Storage and Handling: The pronounced hygroscopic nature necessitates storage in a desiccator or under an inert atmosphere to prevent the absorption of ambient moisture and maintain a known hydration state.[2][3]

Conclusion

The thermal stability of ytterbium(III) trifluoromethanesulfonate hydrate is governed by a well-defined, multi-stage process of stepwise dehydration followed by the decomposition of the resulting anhydrous salt at a much higher temperature. The dehydration typically occurs in stages between 80°C and 200°C, while the anhydrous salt is stable up to approximately 400°C. A rigorous analytical approach combining TGA and DSC is essential for characterizing these events. For scientists and researchers, this knowledge is not merely academic; it is fundamental to the successful application of this powerful catalyst, enabling precise control over its activation state and defining its operational limits in synthesis and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733225, Ytterbium triflate. Retrieved from [Link]

-

ResearchGate. (n.d.). Postulated mechanism for the dehydration of 1-hexanol by metal triflate. Retrieved from [Link]

-

ResearchGate. (2020, December 22). Kinetic study of the thermal decomposition of the compound of terbium(III) trifluoromethanesulfonate and hexamethylphosphoramide (HMPA) employing both Zsako's and nonlinear methods. Retrieved from [Link]

-

Kim, S. B. (n.d.). Thermal Decomposition of Lanthanum Trifluoromethanesulfonate. Bulletin of the Korean Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, August 30). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Retrieved from [Link]

-

Massi, L., Gal, J.-F., & Duñach, E. (2022, May 27). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 12). Dehydration of a crystal hydrate at subglacial temperatures. Retrieved from [Link]

-

Wikipedia. (n.d.). Lanthanum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Horizon IRD. (n.d.). Distribution of hydrated and dehydrated minerals in lateritic profiles and landscapes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. Ytterbium(III) Trifluoromethanesulfonate | 54761-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. YTTERBIUM(III) TRIFLUOROMETHANESULFONATE HYDRATE | 54761-04-5 [chemicalbook.com]

- 5. Ytterbium(III) triflate hydrate, 99.9%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Ytterbium triflate | C3F9O9S3Yb | CID 2733225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Rise of Water-Tolerant Lewis Acids

An In-Depth Technical Guide to the Lewis Acidity of Ytterbium(III) Triflate Hydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ytterbium(III) triflate hydrate, Yb(OTf)₃·xH₂O, has emerged as a uniquely powerful and versatile Lewis acid catalyst in modern organic synthesis. Its remarkable stability in aqueous environments, coupled with high catalytic activity, distinguishes it from traditional Lewis acids and opens new avenues for environmentally benign and efficient chemical transformations. This guide provides a comprehensive exploration of the fundamental principles governing its Lewis acidity, the mechanistic basis of its catalytic action, and its broad applicability in constructing molecular architectures relevant to drug discovery and development. We will delve into field-proven experimental protocols, data-driven insights, and practical considerations to empower researchers to effectively harness the full potential of this exceptional catalyst.

Lewis acid catalysis is a cornerstone of organic chemistry, facilitating a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Conventional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃·OEt₂), are highly effective but suffer from a critical limitation: an extreme sensitivity to water and other protic solvents. This necessitates strictly anhydrous reaction conditions, limiting solvent choice and complicating purification procedures.

The advent of lanthanide triflates, particularly ytterbium(III) triflate (Yb(OTf)₃), heralded a paradigm shift. These compounds function as robust, water-tolerant Lewis acids that not only withstand but can even utilize aqueous media for catalysis.[1][2][3][4] Ytterbium triflate stands out within this class for its potent Lewis acidity and broad utility, catalyzing reactions from aldol and Michael additions to complex heterocyclic syntheses with high efficiency.[5][6][7] Its reusability and effectiveness at low catalytic loadings further cement its status as a green and economically viable tool for complex molecule synthesis.[3][6][8]

The Catalyst Unveiled: Physicochemical Properties of Yb(OTf)₃·xH₂O

To understand the catalytic prowess of ytterbium triflate hydrate, one must first examine its unique structural and electronic properties.

Core Structure and the Role of its Components

The catalyst is a hydrated salt with the general formula (CF₃SO₃)₃Yb·xH₂O.[9][10] Its efficacy is a direct result of the synergistic interplay between its three key components:

-

The Ytterbium(III) Cation (Yb³⁺): As a late lanthanide, ytterbium has a small ionic radius and a high positive charge, resulting in a high charge density. This makes the Yb³⁺ ion a hard, potent Lewis acid center, eager to accept electron pairs from Lewis basic substrates.[11] Its high oxophilicity—a strong affinity for oxygen—is central to its ability to activate carbonyl compounds.[12]

-

The Triflate Anion (CF₃SO₃⁻ or OTf⁻): The triflate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. Consequently, the triflate anion is an exceptionally poor nucleophile and a weakly coordinating ligand. This is crucial, as it does not permanently bind to the Yb³⁺ center, leaving it coordinatively unsaturated and highly available to activate substrate molecules.

-

Coordinated Water Molecules: In its commercially available form, the Yb³⁺ ion is coordinated to a number of water molecules, typically forming an aqua complex such as [Yb(H₂O)₉]³⁺ with the triflate anions in the outer sphere.[2] This hydration shell is the key to its water stability. Unlike traditional Lewis acids that undergo irreversible hydrolysis, the Yb-O bond is stable in water, allowing the catalyst to persist and function in aqueous solutions.[3][4]

Quantitative Data Summary

| Property | Description | Source(s) |

| Chemical Formula | (CF₃SO₃)₃Yb·xH₂O | [9][10] |

| Molecular Weight | 620.25 g/mol (anhydrous basis) | [9][13][14] |

| Appearance | White crystalline powder | [10] |

| Key Feature | Stable and active Lewis acid in water and polar solvents | [1][3][4] |

| Lewis Acidity | High, owing to the small ionic radius and +3 charge of Yb³⁺ | [5][11] |

| Solubility | Highly soluble in polar solvents (water, alcohols, acetonitrile) | [10][15] |

| Handling | Hygroscopic; should be stored in a dry, well-sealed environment | [15][16] |

The Engine of Catalysis: Mechanistic Principles

The primary mechanistic role of Yb(OTf)₃ is the activation of Lewis basic functional groups, most commonly carbonyls (aldehydes, ketones, esters) and imines.

The catalytic cycle begins with the displacement of one or more weakly bound water molecules by the substrate's Lewis basic atom (e.g., the carbonyl oxygen). This coordination to the highly electrophilic Yb³⁺ center withdraws electron density from the carbonyl group. This polarization dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to attack by a nucleophile.[17] Infrared spectroscopy studies have confirmed this activation, showing a red-shift (lowering of frequency) in the C=O stretching band upon coordination to the metal center, which directly correlates with catalytic efficiency.[17]

After the nucleophilic addition step, the resulting product is formed. The product-catalyst complex is typically less stable than the substrate-catalyst complex, or it is readily displaced by another molecule of substrate or solvent, thus regenerating the active catalyst and completing the cycle. This efficient turnover allows for the use of substoichiometric amounts of the catalyst, often in the range of 1-10 mol%.[6][8]

Figure 1: Generalized catalytic cycle for Yb(OTf)₃-mediated activation.

Applications in Complex Synthesis for Drug Discovery

The versatility of Ytterbium triflate makes it a workhorse catalyst for many of the key transformations used in the synthesis of pharmaceuticals and bioactive molecules.[6] Its tolerance of a wide range of functional groups is particularly valuable in multi-step syntheses of complex targets.[5]

| Reaction Type | Description | Relevance in Drug Development |

| Aldol Reactions | C-C bond formation between an enolate and a carbonyl compound. Yb(OTf)₃ effectively catalyzes reactions of silyl enol ethers with aldehydes, even in aqueous media.[1][3][4] | A fundamental method for building complex carbon skeletons found in polyketide natural products and other drug classes. |

| Michael Additions | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction is accelerated in water, sometimes with the aid of a ligand.[18] | Creates functionalized carbonyl compounds that are versatile intermediates for a wide range of pharmaceuticals.[] |

| Diels-Alder Reactions | A [4+2] cycloaddition to form six-membered rings. Yb(OTf)₃ catalyzes aza-Diels-Alder reactions to synthesize tetrahydropyridine derivatives.[2][6] | A powerful tool for stereoselectively constructing cyclic and polycyclic systems, which are common cores in drug molecules. |

| Friedel-Crafts Reactions | Alkylation or acylation of aromatic rings. The catalyst is effective and reusable for these classic C-C bond-forming reactions.[6][9] | Essential for modifying aromatic and heteroaromatic rings, a ubiquitous feature of marketed drugs. |

| Heterocycle Synthesis | One-pot, multi-component reactions to build rings like pyridines, imidazoles, and tetrazoles.[2][20][21] | Heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a vast number of drugs due to their favorable drug-like properties.[22][23] |

| Guanidine Synthesis | Catalyzes the addition of amines to carbodiimides to form N,N',N''-trisubstituted guanidines under mild, solvent-free conditions.[5] | The guanidinium group is a key pharmacophore in many biologically active compounds, valued for its ability to engage in hydrogen bonding. |

The ability to perform these transformations in greener solvents like water or under solvent-free conditions makes Yb(OTf)₃ an attractive catalyst for industrial-scale synthesis, where environmental impact and process safety are paramount.[2][5]

Field-Proven Methodologies and Protocols

Trustworthy protocols are built on a clear understanding of the causality behind each step. Here, we outline a representative experimental procedure and the logic for catalyst handling and recovery.

Protocol: Ytterbium Triflate-Catalyzed Aldol Reaction in Aqueous Media

This protocol is a representative example adapted from seminal reports on the use of lanthanide triflates in water.[3][4] It demonstrates the activation of an aldehyde for reaction with a silyl enol ether.

Objective: To synthesize a β-hydroxy ketone via an aldol reaction.

Materials:

-

Ytterbium(III) triflate hydrate (Yb(OTf)₃·xH₂O) (e.g., 0.1 mmol, 10 mol%)

-

Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

-

Silyl enol ether (e.g., 1-Phenyl-1-trimethylsiloxyethene, 1.2 mmol)

-

Solvent: Water/THF mixture (e.g., 4:1 v/v, 5 mL)

-

Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Catalyst Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Ytterbium(III) triflate hydrate (68 mg, 0.1 mmol). Add the water/THF solvent mixture (5 mL) and stir until the catalyst is fully dissolved.

-

Causality: The use of an aqueous solvent system leverages the unique water stability of the catalyst, a key advantage over traditional Lewis acids. THF is included to ensure complete solubility of the organic reactants.

-

-

Addition of Reactants: To the stirred catalyst solution, add the aldehyde (106 mg, 1.0 mmol) followed by the silyl enol ether (211 mg, 1.2 mmol) at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Causality: The reaction is typically rapid at ambient temperature due to the high Lewis acidity of Yb³⁺, which efficiently activates the aldehyde.

-

-

Work-up and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Causality: The aqueous phase will retain the hydrophilic ytterbium triflate catalyst, while the organic product is extracted into the ethyl acetate. This is the basis for the simple separation and recovery of the catalyst.

-

-

Isolation of Product: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can then be purified by flash column chromatography.

-

Catalyst Recovery: The aqueous layer from step 4, containing the Yb(OTf)₃, can be concentrated under reduced pressure to remove the water. The resulting white solid can be dried in a vacuum oven and reused for subsequent reactions with minimal loss of activity.[3][4][8]

-

Causality: This demonstrates the recyclability of the catalyst, a key feature for sustainable chemistry.

-

Figure 2: Standard workflow for reaction, product isolation, and catalyst recovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling Ytterbium triflate hydrate.[16]

-

Hygroscopicity: The compound is hygroscopic and will absorb moisture from the air.[16] It should be stored in a tightly sealed container in a desiccator or glovebox.

-

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation. Avoid breathing dust and ensure work is conducted in a well-ventilated area or chemical fume hood.[9][16]

Conclusion and Future Outlook

Ytterbium(III) triflate hydrate is more than just another Lewis acid; it is a gateway to more sustainable, efficient, and versatile organic synthesis. Its defining feature—water tolerance—combined with its strong Lewis acidity allows it to catalyze a vast spectrum of chemical reactions under mild and environmentally friendly conditions. For researchers in drug development, Yb(OTf)₃ provides a reliable and powerful tool for the construction of complex molecular scaffolds and the rapid generation of compound libraries. As the principles of green chemistry become increasingly integrated into industrial and academic research, the utility and application of robust catalysts like Ytterbium triflate will only continue to expand, driving innovation from the laboratory bench to commercial production.

References

-

Kobayashi, S., Hachiya, I. Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Lanthanide trifluoromethanesulfonates. [Link]

-

Kobayashi, S., Hachiya, I. Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. ResearchGate. [Link]

-

Kobayashi, S., Hachiya, I. Lanthanide triflates as water-tolerant Lewis acids. Activation of commercial formaldehyde solution and use in the aldol reaction of silyl enol ethers with aldehydes in aqueous media. Semantic Scholar. [Link]

-

Zhu, X., et al. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. Organic Chemistry Portal. [Link]

-

Kobayashi, S., Hachiya, I. Lanthanide triflates as water-tolerant Lewis acids. Activation of commercial formaldehyde solution and use in the aldol reaction of silyl enol ethers with aldehydes in aqueous media. OSTI.GOV. [Link]

-

ChemInform Abstract: Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis. ResearchGate. [Link]

-

Massi, L., Gal, J.F., Duñach, E. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate. [Link]

-

Santos, F.P.S., et al. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. National Institutes of Health (NIH). [Link]

-

Massi, L., Gal, J.F., Duñach, E. Metal triflates and triflimides as Lewis superacids: preparation, synthetic application and affinity tests by mass spectrometry. ResearchGate. [Link]

-

Ytterbium Triflate. Drugfuture. [Link]

-

Lhermitte, F., et al. Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. Royal Society of Chemistry. [Link]

-

Massi, L., Gal, J.F., Duñach, E. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. PubMed. [Link]

-

Ytterbium Triflate Catalyzed Synthesis o. Scribd. [Link]

-

Corma, A., García, H. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. ACS Publications. [Link]

-

Feringa, B.L., et al. Expanding the Scope of Lewis Acid Catalysis in Water: Remarkable Ligand Acceleration of Aqueous Ytterbium Triflate Catalyzed Michael Addition Reactions. ACS Publications. [Link]

-

Ytterbium(III) triflate hydrate, 99.9%, (trace metal basis). Pi-Kem. [Link]

-

Synthesis of tetrazoles catalyzed by ytterbium triflate hydrate. TU Delft Research Portal. [Link]

-

Yamanaka, M., Nishida, A., Nakagawa, M. Imino Ene Reaction Catalyzed by Ytterbium(III) Triflate and TMSCl or TMSOTf. ACS Publications. [Link]

-

Ytterbium triflate. PubChem. [Link]

-

Fagin, J.O., et al. Hydroarylation of olefins catalysed by a dimeric ytterbium(II) alkyl. National Institutes of Health (NIH). [Link]

-

Ytterbium Triflate as an Efficient Catalyst for One-Pot Synthesis of Substituted Imidazoles. ResearchGate. [Link]

-

Ytterbium Triflate Catalyzed Synthesis of Heterocycles. Semantic Scholar. [Link]

-

Sharma, A., et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. [Link]

-

Sharma, A., et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. トリフルオロメタンスルホン酸イッテルビウム(III) 水和物 Yb 25-28 % (approx.) | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ytterbium Triflate [drugfuture.com]

- 14. Ytterbium triflate | C3F9O9S3Yb | CID 2733225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. eqipped.com [eqipped.com]

- 16. fishersci.com [fishersci.com]

- 17. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 20. southernct.elsevierpure.com [southernct.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 23. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hygroscopic Nature of Ytterbium(III) Triflate for Researchers and Drug Development Professionals

Ytterbium(III) triflate, Yb(OTf)₃, has emerged as a uniquely versatile and powerful Lewis acid catalyst in modern organic synthesis. Its high catalytic activity, coupled with a remarkable tolerance for aqueous media, has made it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry. However, to fully harness its potential and ensure reproducibility in sensitive synthetic transformations, a thorough understanding of its hygroscopic nature is paramount. This guide provides a deep dive into the hygroscopic properties of ytterbium(III) triflate, offering field-proven insights into its handling, the implications of hydration on its catalytic activity, and best practices for its use in research and development.

The Dichotomy of a Water-Tolerant Yet Hygroscopic Catalyst

Ytterbium(III) triflate is a white, crystalline powder that readily absorbs moisture from the atmosphere. This hygroscopicity is a direct consequence of the high charge density of the Yb³⁺ ion and its strong affinity for water molecules, which act as Lewis bases. The triflate anion (CF₃SO₃⁻), being a poor coordinating anion, does not shield the ytterbium cation effectively, leaving it accessible for coordination with water.

While this inherent affinity for water necessitates careful handling and storage to prevent excessive hydration, it is also the very reason for its celebrated "water-tolerant" character in many chemical reactions. Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which undergo rapid and irreversible hydrolysis in the presence of water, ytterbium(III) triflate can maintain its catalytic activity in aqueous solutions.[1] This unique property allows for its use in environmentally benign aqueous reaction media and in reactions involving substrates with incidental water content.

The practical implication for the researcher is a nuanced one: while trace amounts of water may be tolerated or even beneficial in certain reactions, uncontrolled absorption of atmospheric moisture can lead to variability in catalyst activity and non-reproducible results. Therefore, a quantitative understanding and meticulous control of the catalyst's hydration state are crucial.

Quantifying Hygroscopicity: From Qualitative Observation to Quantitative Analysis

The hygroscopic nature of ytterbium(III) triflate is readily observable upon exposure to ambient air, where the crystalline powder can become clumpy and eventually deliquesce. For a more quantitative assessment of this property, Dynamic Vapor Sorption (DVS) is the state-of-the-art technique. DVS measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a detailed sorption/desorption isotherm.[2][3][4] This isotherm reveals the extent and rate of water uptake at various humidity levels.

In the absence of DVS data, a reliable and widely used method for determining the water content of a ytterbium(III) triflate sample is the Karl Fischer titration .[5] This technique offers high accuracy and precision for quantifying water in solid samples.

Experimental Protocol: Karl Fischer Titration for Ytterbium(III) Triflate

Objective: To accurately determine the water content (% w/w) in a sample of ytterbium(III) triflate.

Methodology:

-

Instrument Preparation:

-

Use a coulometric or volumetric Karl Fischer titrator with a titration cell equipped with a stirrer.

-

Ensure the titration cell is dry and conditioned with a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform) until a stable, low drift is achieved.

-

-

Sample Handling (Critical Step):

-

Due to the highly hygroscopic nature of ytterbium(III) triflate, all sample manipulations must be performed in a controlled, low-humidity environment, such as a glove box or under a stream of dry nitrogen.

-

Use a dry, clean spatula and weighing boat.

-

-

Sample Introduction:

-

Accurately weigh a small amount of the ytterbium(III) triflate sample (typically 20-50 mg, depending on the expected water content and instrument sensitivity).

-

Quickly and carefully transfer the weighed sample directly into the conditioned titration cell.

-

-

Titration:

-

Start the titration immediately after adding the sample.

-

The instrument will titrate the water present in the sample with the Karl Fischer reagent until the endpoint is reached.

-

-

Calculation:

-

The instrument's software will automatically calculate the amount of water in micrograms.

-

Calculate the weight percentage of water in the sample using the formula:

-

Causality Behind Experimental Choices:

-

Controlled Atmosphere: Prevents the sample from absorbing atmospheric moisture during handling, which would lead to erroneously high water content readings.

-

Direct Addition to Titration Cell: Minimizes the sample's exposure to the atmosphere.

-

Immediate Titration: Reduces the risk of side reactions or incomplete dissolution that could affect the accuracy of the measurement.

The Impact of Hydration on Catalytic Performance: A Double-Edged Sword

The coordination of water molecules to the ytterbium cation directly influences its Lewis acidity. As water molecules occupy the coordination sites, the effective Lewis acidity of the metal center can be modulated. The precise effect of this hydration on catalytic performance is highly dependent on the specific reaction.

Scenario 1: Anhydrous Conditions are Crucial

In certain reactions, the presence of water can be detrimental. For instance, in reactions involving highly moisture-sensitive substrates or intermediates, such as those employing acyl chlorides or silyl enol ethers, the use of strictly anhydrous ytterbium(III) triflate is often necessary to avoid substrate hydrolysis and achieve optimal yields and selectivities.[6]

Scenario 2: The "Water-Tolerant" Advantage

Conversely, in many other transformations, such as certain Diels-Alder, Friedel-Crafts, and aldol reactions, ytterbium(III) triflate exhibits remarkable catalytic activity in the presence of water.[1][7][8][9] In some cases, the hydrated form of the catalyst may even be the active species or water may participate in the reaction mechanism, for example, by stabilizing transition states through hydrogen bonding. The use of Yb(OTf)₃ in aqueous media has been shown to be effective in various synthetic applications.[10]

Quantitative Data Summary:

| Reaction Type | Catalyst Form | Solvent | Effect of Water | Reference |

| Friedel-Crafts Acylation | Yb(OTf)₃ | Ionic Liquid | Effective in the presence of trace water | [9] |

| Diels-Alder Reaction | Yb(OTf)₃ | Aqueous | Catalytically active | [7] |

| Ring-opening of Epoxides | Anhydrous Yb(OTf)₃ | THF | Anhydrous form specified for high regioselectivity | [6] |

| Imidazole Synthesis | Yb(OTf)₃ | - | Catalyst can be recovered and reused, implying stability to incidental water | [11] |

This table highlights the context-dependent nature of water's effect on Yb(OTf)₃ catalysis.

Workflow Diagram: Decision-Making for Using Ytterbium(III) Triflate

Caption: Decision workflow for selecting and handling Yb(OTf)₃ based on reaction sensitivity to water.

Best Practices for Handling, Storage, and Preparation of Anhydrous Ytterbium(III) Triflate

Given its hygroscopic nature, the implementation of stringent handling and storage protocols is essential for maintaining the integrity and consistent performance of ytterbium(III) triflate.

Storage:

-

Store in a tightly sealed container.

-

Keep in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or self-indicating silica gel).

-

For long-term storage, sealing the container inside a glove box or under an inert atmosphere (argon or nitrogen) is recommended.

Handling:

-

Whenever possible, handle ytterbium(III) triflate inside a glove box with a low-moisture atmosphere.

-

If a glove box is not available, use a nitrogen-filled glove bag or handle the compound under a positive pressure of an inert gas.

-

Minimize the time the container is open to the atmosphere.

-

Use pre-dried spatulas and glassware.

Experimental Protocol: Preparation of Anhydrous Ytterbium(III) Triflate from its Hydrate

Objective: To prepare anhydrous Yb(OTf)₃ from a hydrated sample for use in moisture-sensitive reactions.

Methodology:

-

Apparatus Setup:

-

Place the hydrated ytterbium(III) triflate in a round-bottom flask or a Schlenk flask.

-

Connect the flask to a high-vacuum line (≤1 mmHg) equipped with a cold trap.

-

-

Drying Procedure:

-

Heat the flask containing the hydrate under high vacuum. The temperature should be gradually increased to 180-200 °C.

-

Maintain this temperature and vacuum for an extended period, typically 24-48 hours, to ensure the complete removal of coordinated water molecules.

-

-

Cooling and Storage:

-

After the drying period, allow the flask to cool to room temperature under vacuum.

-

Once cooled, backfill the flask with a dry, inert gas (e.g., argon or nitrogen).

-

The resulting anhydrous ytterbium(III) triflate should be a fine, free-flowing white powder.

-

Store the anhydrous product under an inert atmosphere in a tightly sealed container.

-

Causality Behind Experimental Choices:

-

High Vacuum: Reduces the partial pressure of water, facilitating its removal from the coordination sphere of the ytterbium ion.

-

Elevated Temperature: Provides the thermal energy required to break the coordinative bonds between the ytterbium cation and water molecules.

-

Inert Gas Backfill: Prevents the freshly prepared, highly hygroscopic anhydrous salt from re-absorbing atmospheric moisture upon cooling.

Catalyst Recovery and Reuse

One of the significant advantages of ytterbium(III) triflate is its potential for recovery and reuse, which is particularly relevant in the context of green chemistry and process development.[1][11] After an aqueous work-up, the catalyst typically partitions into the aqueous phase.

General Procedure for Recovery:

-

Following the reaction, perform an aqueous work-up.

-

Separate the aqueous layer containing the ytterbium(III) triflate.

-

Evaporate the water under reduced pressure to recover the solid catalyst.

-

The recovered catalyst will be in its hydrated form and can be reused in reactions where the hydrate is effective or can be dried using the protocol described above to regenerate the anhydrous form.

The efficiency of recovery and the activity of the reused catalyst should be assessed for each specific application.

Logical Relationship Diagram: Hygroscopicity and Catalytic Activity

Sources

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Yb(OTf)3 catalysed allylation of the hydrates of α-keto aldehydes and glyoxylates with allylsilane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Ytterbium(III) Trifluoromethanesulfonate Hydrate: A Versatile and Water-Tolerant Lewis Acid Catalyst for Modern Organic Synthesis

Introduction: Beyond Traditional Lewis Acids

For decades, synthetic chemists have relied on a toolbox of Lewis acids to catalyze a vast array of organic transformations. However, the sensitivity of traditional Lewis acids, such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), to water has often necessitated stringent anhydrous conditions, limiting their practical application and increasing operational complexity. The emergence of lanthanide triflates, particularly ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O), has marked a paradigm shift in this landscape. This white, crystalline powder stands out for its remarkable catalytic activity, high thermal stability, and, most notably, its tolerance to aqueous environments, enabling reactions in both organic solvents and water.[1][2] This guide provides an in-depth exploration of the properties, applications, and methodologies associated with ytterbium(III) trifluoromethanesulfonate hydrate, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful catalyst.

Chemical Identity and Properties

Ytterbium(III) trifluoromethanesulfonate hydrate is the salt formed from the trivalent ytterbium cation (Yb³⁺) and three trifluoromethanesulfonate (triflate, OTf⁻) anions, with associated water molecules of hydration.

There can be some ambiguity regarding the CAS (Chemical Abstracts Service) number for this compound, often stemming from different degrees of hydration. The most commonly cited CAS numbers are:

-

54761-04-5 : Often refers to the hydrate form where the exact number of water molecules (x) is not specified.[1][3]

-

252976-51-5 : Also used for the hydrate form by various chemical suppliers.[4][5][6][7]

For practical purposes in a research and development setting, it is crucial to refer to the specifications provided by the supplier, as the level of hydration can influence the catalyst's activity and solubility.

Table 1: Physicochemical Properties of Ytterbium(III) Trifluoromethanesulfonate Hydrate

| Property | Value | Source(s) |

| Molecular Formula | (CF₃SO₃)₃Yb·xH₂O | [1][4] |

| Molecular Weight | 620.25 g/mol (anhydrous basis) | [5] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 8 °C (Lit.) | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Stability | High thermal stability, water-tolerant | [1][2] |

The Triflate Anion: The Key to Unprecedented Lewis Acidity and Stability

The exceptional properties of ytterbium(III) trifluoromethanesulfonate stem from the unique nature of the trifluoromethanesulfonate anion. The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid. This means the triflate anion is an extremely poor coordinating ligand. This weak coordination has two profound consequences:

-

Enhanced Lewis Acidity : The weakly coordinating triflate anions do not significantly shield the positive charge of the Yb³⁺ cation. This leaves the metal center highly electron-deficient and thus a potent Lewis acid, capable of activating a wide range of substrates.

-

Water Tolerance : Unlike halides (e.g., Cl⁻), the triflate anion is resistant to hydrolysis. When the catalyst is dissolved in water, the Yb³⁺ cation can coordinate with water molecules to form a stable aqua complex, [Yb(H₂O)ₙ]³⁺. This complex retains its Lewis acidity and can readily exchange water ligands for organic substrates, allowing catalysis to proceed even in the presence of water.[3][8]

Core Applications in Organic Synthesis

The versatility of ytterbium(III) trifluoromethanesulfonate hydrate as a catalyst is demonstrated in a wide array of organic reactions.[2] Typically, only catalytic amounts (less than 10 mol%) are required for efficient transformations, and the catalyst can often be recovered and reused without a significant loss of activity.[2]

Key Reaction Classes Catalyzed by Yb(OTf)₃·xH₂O:

-

Friedel-Crafts Reactions : It effectively catalyzes both acylation and alkylation of aromatic compounds, providing a milder alternative to traditional catalysts like AlCl₃.

-

Aldol Reactions : Yb(OTf)₃·xH₂O promotes cross-aldol reactions between ketones and aldehydes.[5]

-

Diels-Alder Reactions : It serves as a catalyst for stereoselective intramolecular Diels-Alder reactions, crucial for the synthesis of complex cyclic systems.[5]

-

Heterocycle Synthesis : The catalyst is widely used in the synthesis of various heterocyclic compounds, such as dihydropyrimidines (via the Biginelli reaction), pyridines, and quinolines.[3][5][7]

-

Michael Additions : It facilitates the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]

-

Mannich Reactions : Yb(OTf)₃·xH₂O is an efficient catalyst for three-component Mannich reactions.[2]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the application of ytterbium(III) trifluoromethanesulfonate hydrate in organic synthesis.

Protocol 1: Yb(OTf)₃-Catalyzed Friedel-Crafts Acylation

This protocol describes the acylation of an activated aromatic compound, such as anisole, with an acylating agent.

Methodology:

-

To a stirred solution of anisole (1.0 mmol) in a suitable solvent (e.g., nitromethane, 5 mL) in a round-bottom flask, add ytterbium(III) trifluoromethanesulfonate hydrate (0.1 mmol, 10 mol%).

-

Add the acylating agent, such as acetic anhydride (1.2 mmol), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired acylated product.

Caption: Workflow for Yb(OTf)₃-catalyzed Friedel-Crafts acylation.

Protocol 2: Three-Component Synthesis of an α-Aminophosphonate

This protocol illustrates a one-pot synthesis involving an aldehyde, an amine, and a phosphite, catalyzed by Yb(OTf)₃·xH₂O.

Methodology:

-

In a flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and triethyl phosphite (1.0 mmol).

-

Add ytterbium(III) trifluoromethanesulfonate hydrate (0.05 mmol, 5 mol%).

-

Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC.

-